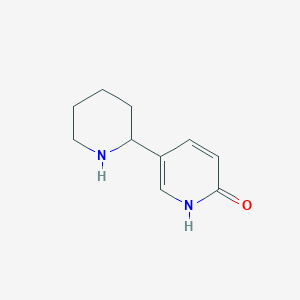

5-(Piperidin-2-yl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-5-4-8(7-12-10)9-3-1-2-6-11-9/h4-5,7,9,11H,1-3,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDORELUHPRNQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Piperidin 2 Yl Pyridin 2 1h One and Its Analogues

Total Synthesis Strategies for the Core Scaffold

The construction of the 5-(Piperidin-2-yl)pyridin-2(1H)-one core scaffold can be approached through various synthetic routes. One common strategy involves the multi-step synthesis starting from commercially available precursors. For instance, a general approach could involve the synthesis of a substituted pyridine (B92270) ring followed by the formation of the piperidine (B6355638) ring, or vice-versa.

A plausible synthetic pathway could commence with a substituted pyridine, such as 5-bromopyridin-2(1H)-one. The piperidine moiety can then be introduced through a coupling reaction, for example, a Suzuki or Stille coupling with an appropriately protected piperidine derivative. Subsequent deprotection and functional group manipulations would then yield the target molecule.

Another approach involves building the piperidin-2-one ring onto a pyridine precursor. This could be achieved through a Dieckmann condensation of a suitably substituted pyridine derivative bearing an ester and a nitrile or two ester groups at appropriate positions. ucl.ac.uk Subsequent reduction and cyclization steps would lead to the formation of the desired piperidin-2-one ring fused to the pyridine.

Stereoselective and Asymmetric Synthesis Approaches

Given the chiral nature of this compound, with a stereocenter at the 2-position of the piperidine ring, the development of stereoselective and asymmetric synthetic methods is of paramount importance for accessing enantiomerically pure compounds.

Enantioselective and Diastereoselective Control

Achieving enantioselective and diastereoselective control in the synthesis of piperidine derivatives is a key challenge. researchgate.net Various strategies have been developed to address this, often involving the use of chiral auxiliaries, catalysts, or starting materials.

One method involves the diastereoselective synthesis of polysubstituted piperidines through carbonyl ene and Prins cyclizations. rsc.org For example, the cyclization of certain aldehydes can yield piperidines with high diastereoselectivity, with the outcome influenced by the choice of catalyst and reaction conditions. rsc.org Lewis acids like MeAlCl2 can favor the formation of the thermodynamically more stable trans-diastereomer, while low-temperature cyclizations with acids like HCl can lead to the kinetically favored cis-product. rsc.org

Radical cyclizations also offer a pathway to stereoselectively synthesize trisubstituted piperidines. nih.gov The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce piperidines with a limited number of diastereoisomers, with the diastereomeric ratio being influenced by the nature of the radical stabilizing group. nih.gov

Chemo-Enzymatic Cascade Reactions in Nitrogen Heterocycle Synthesis

Chemo-enzymatic cascade reactions have emerged as a powerful and sustainable tool for the synthesis of chiral nitrogen heterocycles. nih.govacs.org These methods combine the selectivity of biocatalysts with the efficiency of chemical transformations to produce stereo-defined products.

A notable chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines allows for the preparation of substituted piperidines with precise stereochemistry. nih.govacs.org This process can involve a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereodefined piperidines. nih.govacs.org This strategy has been successfully applied to the synthesis of key intermediates for various pharmaceuticals. nih.govacs.org

Another example of a chemo-enzymatic synthesis involves the kinetic resolution of a racemic alcohol precursor using lipases. researchgate.net This enzymatic transesterification can separate enantiomers with high enantiomeric excess, providing access to the desired chiral intermediate. researchgate.net

Asymmetric Dearomatization of Pyridine Precursors

Asymmetric dearomatization of pyridines represents a direct and efficient strategy for the synthesis of chiral piperidines. acs.orgnih.gov This approach avoids the need for pre-functionalized starting materials and can provide access to highly enantioenriched products.

Copper-catalyzed asymmetric 1,4-dearomatization of pyridines has been shown to be an effective method. nih.gov Chiral copper hydride complexes can catalyze the C-C bond-forming dearomatization of free heterocycles at room temperature, generating the nucleophiles in situ. nih.gov This method has been used to synthesize enantioenriched pyridines and piperidines in one pot. nih.gov

Another dearomatization strategy involves a semi-pinacol-driven dearomatization of pyridines to synthesize dihydropyridine (B1217469) spirocycles, which can then be reduced to valuable piperidine spirocycles. acs.org This transformation has been shown to proceed with excellent diastereoselectivity in certain cases. acs.org

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogues and derivatives of this compound is crucial for conducting structure-activity relationship (SAR) studies. These studies help in understanding how different structural modifications impact the biological activity of the compound, guiding the design of more potent and selective molecules.

Various synthetic strategies are employed to create libraries of analogues. For instance, modifications can be introduced at different positions of the pyridine or piperidine ring. A series of 3,5-disubstituted pyridin-2(1H)-ones were synthesized to explore the impact of different linking groups at the 5-position. nih.gov

In another study, a series of spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one analogues were synthesized to investigate their antiproliferative activity. researchgate.net This involved a seven-step synthetic sequence to generate novel compounds with substitutions on the piperidine and pyrrolopyridine moieties. researchgate.net The synthesis of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives has also been undertaken to evaluate their anti-fibrotic activity, leading to the identification of compounds with improved potency. mdpi.com

The following table summarizes some of the synthesized analogues and their respective synthetic approaches:

| Compound/Analogue Class | Synthetic Approach | Purpose of Synthesis |

| 3,5-Disubstituted pyridin-2(1H)-ones | Suzuki-Miyaura coupling, catalytic hydrogenation | SAR studies for anti-allodynic effect nih.gov |

| Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one analogues | Seven-step sequence from 5-bromoisatin | SAR studies for antiproliferative activity researchgate.net |

| 2-(Pyridin-2-yl)pyrimidine derivatives | Multi-step synthesis involving amide coupling | Evaluation of anti-fibrotic activity mdpi.com |

| 5-(1-((5-phenylpyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one | Reductive amination | To explore dual D2 and 5-HT1A receptor binding affinities tandfonline.com |

| 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one | Four-step route including Mitsunobu reaction and coupling | To develop an antidiabetic clinical candidate acs.org |

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being integrated into synthetic methodologies to develop more environmentally friendly and sustainable processes. nih.gov This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

One green chemistry approach to the synthesis of N-substituted piperidones, which are precursors to piperidines, avoids the classical Dieckmann approach and its associated drawbacks. nih.gov This methodology has been applied to the synthesis of key starting materials for pharmaceutical agents. nih.gov

Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and improve energy efficiency. researchgate.net This method has been utilized in various organic syntheses, including the preparation of heterocyclic compounds. researchgate.netijpsonline.com The use of ionic liquids as recyclable catalysts and solvents also represents a green approach, as demonstrated in the synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates. scirp.org

Chemo-enzymatic syntheses, as discussed earlier, are inherently green as they utilize biocatalysts that operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. nih.govfrontiersin.org

Structural and Conformational Analysis of 5 Piperidin 2 Yl Pyridin 2 1h One

Tautomerism of the Pyridin-2(1H)-one Moiety

The pyridin-2(1H)-one ring of the title compound can exist in two primary tautomeric forms: the lactam (keto) form, 5-(Piperidin-2-yl)pyridin-2(1H)-one, and the lactim (enol) form, 2-Hydroxy-5-(piperidin-2-yl)pyridine. The equilibrium between these two forms is a critical aspect of the molecule's structure and can be influenced by various factors.

The tautomeric equilibrium of pyridin-2(1H)-one and its derivatives has been the subject of extensive experimental and theoretical investigation. In the solid state, X-ray crystallography and IR spectroscopy have confirmed that the pyridone (keto) form is predominant. Infrared spectroscopy shows the presence of a C=O stretching frequency and the absence of O-H stretching frequencies, which would be expected for the hydroxypyridine (enol) form.

In the gas phase, however, the 2-hydroxypyridine (B17775) tautomer is favored, with an energy difference of 2.43 to 3.3 kJ/mol. chemrxiv.org This preference is supported by various spectroscopic methods, including UV, IR, and microwave spectroscopy, as well as ion cyclotron resonance. chemrxiv.orgresearchgate.net Theoretical studies, employing methods such as density functional theory (DFT), have been used to calculate the relative stabilities of the tautomers, although achieving quantitative agreement with experimental data has proven challenging. chemrxiv.orgresearchgate.net For the related compound 1-methyl-3-(piperidin-2-yl)-1H-pyrazol-5-ol, DFT calculations have been used to analyze its molecular geometry.

The direct interconversion between the keto and enol forms is not energetically favorable. Instead, a self-catalytic pathway involving the formation of a dimer, followed by a double proton transfer and subsequent dissociation, is the proposed mechanism for tautomerization.

The position of the keto-enol equilibrium is highly dependent on the solvent environment. Polar solvents, particularly those capable of hydrogen bonding like water and alcohols, tend to favor the more polar 2-pyridone (lactam) form. wikipedia.org Conversely, non-polar solvents shift the equilibrium towards the less polar 2-hydroxypyridine (lactim) tautomer. wikipedia.org This is due to the differential solvation of the two forms. Polar solvents can effectively solvate the charge separation present in the lactam form, while non-polar solvents favor the less polar lactim form.

The dimerization of pyridin-2(1H)-one is also influenced by the solvent. In non-polar solvents, hydrophobic effects lead to a predominance of the hydrogen-bonded dimer, whereas in polar, protic solvents, interaction with the solvent molecules leads to a higher proportion of the monomeric form. wikipedia.org The lipophilicity of pyridin-2(1H)-one derivatives, which is crucial for their biological activity, is significantly affected by this tautomerism. Studies on analogues have shown that electron-withdrawing substituents can favor the less polar hydroxypyridine tautomer in both aqueous and octanol (B41247) phases. mdpi.comresearchgate.net

Table 1: Solvent Effects on Pyridin-2(1H)-one Tautomeric Equilibrium

| Solvent Type | Predominant Tautomer | Dimerization |

|---|---|---|

| Polar Protic (e.g., Water, Alcohols) | Pyridin-2(1H)-one (Keto) | Monomer favored |

Conformational Dynamics of the Piperidine (B6355638) Ring

The piperidine ring in this compound is a flexible six-membered saturated heterocycle that primarily adopts a chair conformation to minimize steric and torsional strain.

The piperidine ring can exist in two rapidly interconverting chair conformations. youtube.comlibretexts.orglibretexts.org In this dynamic equilibrium, substituents on the ring can occupy either an axial or an equatorial position. The interconversion, known as a ring flip, causes axial substituents to become equatorial and vice versa. libretexts.org The energy barrier for this chair-chair interconversion is relatively low, allowing for rapid equilibrium at room temperature. researchgate.net

For a monosubstituted piperidine, the conformation where the substituent occupies the equatorial position is generally more stable. This is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. youtube.com The preference for the equatorial position is quantified by the conformational free energy difference (A-value).

The conformational preference of the piperidine ring in this compound is influenced by the pyridinone substituent at the C2 position. The size and nature of this substituent will determine the energetic preference for it to be in an axial or equatorial position. chemrxiv.org

In N-substituted piperidines, the substituent on the nitrogen atom also influences the conformational equilibrium. For N-acyl and N-aryl piperidines, the axial conformation of a 2-substituent can be favored due to pseudoallylic strain (A(1,3) strain). wikipedia.org This strain arises from the interaction between the substituent at C2 and the substituent on the nitrogen atom. For N-acylpiperidines with a 2-substituent, the twist-boat conformation is found to be about 1.5 kcal/mol less favorable than the chair conformation. wikipedia.org

Computational studies on fluorinated piperidine derivatives have shown that in addition to steric factors, electrostatic interactions, hyperconjugation, and solvent effects play a significant role in determining the conformational behavior. researchgate.net For 2,4-disubstituted N-Boc piperidines, a twist-boat conformation with both substituents in pseudo-equatorial positions can be the lowest energy conformation. semanticscholar.org

Table 2: General Conformational Preferences in Substituted Piperidines

| Substituent Position | Preferred Orientation | Driving Factor |

|---|---|---|

| C2-substituent (unsubstituted N) | Equatorial | Avoidance of 1,3-diaxial interactions |

Stereochemical Aspects and Chiral Purity Determination

The presence of a stereocenter at the C2 position of the piperidine ring means that this compound is a chiral molecule and can exist as a pair of enantiomers, (R)- and (S)-5-(piperidin-2-yl)pyridin-2(1H)-one. The specific three-dimensional arrangement of the atoms, or stereochemistry, is a critical feature of the molecule.

The determination of chiral purity, or enantiomeric excess (ee), is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying the enantiomers of chiral compounds. nih.govkoreascience.kr This technique allows for the determination of the ratio of the two enantiomers in a mixture. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining enantiomeric purity. koreascience.krconicet.gov.ar The use of chiral derivatizing agents can convert a pair of enantiomers into a pair of diastereomers, which will have distinct NMR spectra, allowing for their quantification. koreascience.kr Chiral solvating agents can also be used to induce chemical shift differences between enantiomers. Modern 2D NMR techniques, such as COSY, HMBC, and HSQC, are invaluable for the complete structural elucidation of such molecules. conicet.gov.ar Furthermore, ¹⁹F NMR has been utilized for chirality sensing of N-heterocycles, where a chiral probe can induce distinguishable signals for each enantiomer. acs.org The enantiomeric purity of related chiral compounds has been successfully determined using methods like polarimetry and analytical HPLC with chiral columns. nih.gov

Intermolecular Interactions and Self-Assembly in the Solid State

The self-assembly of molecules in the solid state is dictated by a complex interplay of intermolecular forces, leading to the formation of a crystalline lattice. For This compound , the presence of both hydrogen bond donors (the N-H groups of the piperidine and pyridinone rings) and acceptors (the carbonyl oxygen and the pyridine (B92270) nitrogen) suggests that hydrogen bonding would be a dominant factor in its crystal engineering.

Hydrogen Bonding Networks

In the absence of experimental data, a hypothetical analysis of the hydrogen bonding capabilities of This compound can be made based on its molecular structure. The pyridin-2(1H)-one moiety is well-known to form dimeric structures through strong N-H···O hydrogen bonds. Furthermore, the piperidine ring's N-H group can participate in additional hydrogen bonding, potentially linking these dimers into more extended networks.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Atom | Role |

| Pyridinone | N-H | Donor |

| Pyridinone | C=O | Acceptor |

| Piperidine | N-H | Donor |

| Pyridine | N | Acceptor |

Crystal Packing and Polymorphism (from a theoretical/interaction perspective)

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with flexible conformations and multiple hydrogen bonding sites like This compound . Different arrangements of the hydrogen bonding network or different conformations of the piperidine ring could lead to various polymorphic forms, each with distinct physical properties such as solubility, melting point, and stability.

Theoretical calculations, such as those based on density functional theory (DFT) or molecular mechanics, could provide valuable insights into the likely conformations and intermolecular interaction energies. Such studies could predict the most stable crystal packing arrangements and explore the potential for polymorphism. However, to date, no such theoretical studies appear to have been published for this specific compound.

Chemical Reactivity and Derivatization Strategies

Functionalization of the Pyridin-2(1H)-one Ring System

The pyridin-2(1H)-one ring is an electron-deficient system that can undergo various functionalization reactions. The nitrogen atom can be readily alkylated or arylated. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. The ring can also undergo halogenation, such as chlorination, which has been shown to enhance the potency of certain GPR119 agonists. acs.org Substitution at the 5-position of the pyridone ring with small groups like methyl or cyano is generally well-tolerated, while larger groups such as phenyl can diminish biological activity. acs.org

Multicomponent reactions offer an efficient route to highly substituted pyridin-2(1H)-ones. lnu.edu.cn For example, a one-pot, three-component tandem reaction involving 1-acetyl-1-carbamoyl cyclopropanes, malononitrile, and piperidine (B6355638) can yield fully functionalized pyridin-2(1H)-ones. lnu.edu.cn In this reaction, piperidine acts as both a base and a nucleophile. lnu.edu.cn

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| N-Alkylation | Alkyl halide, base | Addition of an alkyl group to the nitrogen of the pyridinone ring. | acs.org |

| C-Halogenation | Chlorinating agent | Introduction of a chlorine atom, often at the 5-position, to enhance biological activity. | acs.org |

| Multicomponent Reaction | 1-acetyl-1-carbamoyl cyclopropanes, malononitrile, piperidine | Synthesis of fully functionalized pyridin-2(1H)-ones. | lnu.edu.cn |

Chemical Transformations of the Piperidine Moiety

The piperidine moiety offers numerous opportunities for chemical modification, primarily at the nitrogen atom. This secondary amine is readily acylated or alkylated to introduce a wide variety of substituents. For instance, N-acylation can be performed using acid chlorides or anhydrides. nih.govderpharmachemica.com N-alkylation can be achieved through reductive amination. acs.org

The piperidine ring itself can be synthesized through various methods, including the hydrogenation of the corresponding pyridine (B92270) derivatives using catalysts like ruthenium, iridium, or palladium. nih.govmdpi.com Stereoselective synthesis of piperidine derivatives is also possible, allowing for the creation of chiral molecules with specific biological activities. nih.govmdpi.com

| Reaction Type | Reagents and Conditions | Outcome | Reference |

| N-Acylation | Acid chloride, Et3N, THF/DMF | Formation of an amide bond at the piperidine nitrogen. | nih.gov |

| N-Alkylation | Aldehyde/ketone, NaBH(OAc)3 | Introduction of an alkyl group at the piperidine nitrogen via reductive amination. | acs.org |

| Ring Synthesis | Pyridine derivative, H2, catalyst (e.g., Ru, Ir, Pd) | Reduction of a pyridine to a piperidine ring. | nih.govmdpi.com |

Regioselective and Stereoselective Functionalization

Achieving regioselectivity and stereoselectivity is crucial for synthesizing specific isomers with desired biological activities. In the context of 5-(piperidin-2-yl)pyridin-2(1H)-one and related structures, directing groups can be employed to guide functionalization to a specific position. For example, a pyridyl directing group can facilitate Ru-catalyzed sp3 C-H functionalization at the C-2 position of the piperidine ring. researchgate.net This directing group can later be removed. researchgate.net

Stereoselective hydrogenation of substituted pyridinium (B92312) salts using chiral catalysts can lead to the formation of enantiomerically enriched piperidines. nih.gov The choice of catalyst and reaction conditions plays a critical role in determining the stereochemical outcome. For instance, iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov

| Strategy | Method | Outcome | Reference |

| Regioselective C-H Functionalization | Pyridyl directing group, Ru-catalysis | Functionalization at the C-2 position of the piperidine ring. | researchgate.net |

| Stereoselective Hydrogenation | Chiral Ir(I) catalyst, H2 | Asymmetric synthesis of piperidine derivatives. | nih.gov |

| Diastereoselective Synthesis | Multicomponent reaction | Formation of piperidin-2-ones with high diastereoselectivity. | researchgate.net |

Synthesis of Bioconjugates and Chemical Probes

The versatile reactivity of the this compound scaffold makes it a valuable platform for the development of bioconjugates and chemical probes. The piperidine nitrogen can be functionalized with linker molecules that can then be attached to biomolecules such as proteins or nucleic acids. For example, piperazine-based compounds have been conjugated to humanized ferritin for siRNA delivery. acs.org

The synthesis of chemical probes often involves the introduction of reporter groups, such as fluorophores or photoaffinity labels. These probes are instrumental in studying the interactions of the parent molecule with its biological targets. For instance, chemical probes based on a 3-aminobenzoic acid scaffold have been used to identify mitochondrial malate (B86768) dehydrogenase 2 as a target of a hypoxia-inducible factor-1α inhibitor. researchgate.net The synthesis of such probes often involves multi-step sequences to incorporate the necessary functionalities for both biological activity and detection. researchgate.net

| Application | Synthetic Approach | Example | Reference |

| Bioconjugation | Functionalization of the piperidine nitrogen with a linker for attachment to a biomolecule. | Conjugation to humanized ferritin for siRNA delivery. | acs.org |

| Chemical Probes | Introduction of reporter groups like fluorophores or photoaffinity labels. | Synthesis of probes to identify the protein target of a HIF-1α inhibitor. | researchgate.net |

Biological Activity and Molecular Mechanisms of Action in Vitro Studies

Target Identification and Validation Using Biochemical Assays

Initial screening of compound libraries containing the pyridin-2(1H)-one core has led to the identification of hits against several biological targets. These hits are then validated through a series of biochemical assays to confirm their activity and determine their potency.

Derivatives of the 5-(piperidinyl)pyridin-2(1H)-one scaffold have demonstrated inhibitory or agonistic activity against a range of enzymes and receptors. For instance, a high-throughput screening campaign identified a series of pyridone-containing compounds as agonists for the G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. acs.orgacs.orgnih.govacs.org Subsequent optimization of a lead compound led to the discovery of BMS-903452, which incorporates a modified pyridinone and piperidine (B6355638) core. acs.orgacs.orgnih.gov

In other studies, pyridin-2(1H)-one derivatives have been evaluated as potential urease inhibitors. researchgate.net Furthermore, various analogs have been synthesized and tested for their binding affinity to serotonin (B10506) receptors, such as 5-HT1A and 5-HT6, as well as G-protein-coupled receptor kinases (GRKs) like GRK-2 and GRK-5. bohrium.comnih.govbohrium.com For example, a class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine was identified as a novel hit for GRK-2 and GRK-5 inhibition. nih.gov

The following table summarizes the in vitro activity of selected pyridinone derivatives against various targets.

| Compound ID | Target | Assay Type | Activity (IC₅₀/EC₅₀/Kᵢ) | Reference |

| BMS-903452 Analog | GPR119 | Receptor Agonism | 2 nM (EC₅₀) | acs.org |

| Pyridinone Derivative | Urease | Enzyme Inhibition | - | researchgate.net |

| Indole Analog | 5-HT6 Receptor | Receptor Binding | - | bohrium.com |

| Benzoxazole Derivative | GRK-2 | Enzyme Inhibition | Potent Inhibition | nih.gov |

| Benzoxazole Derivative | GRK-5 | Enzyme Inhibition | Potent Inhibition | nih.gov |

Mechanism of Action Elucidation at the Molecular and Cellular Level (In Vitro)

Understanding the mechanism of action at the molecular level is crucial for the rational design of more potent and selective compounds. For GPR119 agonists, the mechanism involves stimulating glucose-dependent insulin (B600854) release from pancreatic β-cells and promoting the secretion of incretin (B1656795) hormones like GLP-1 from the gastrointestinal tract. acs.orgacs.orgnih.gov This dual mechanism offers a promising approach for the treatment of type 2 diabetes. acs.orgacs.orgnih.gov

Cellular assays are employed to confirm that the observed biochemical activity translates into a functional effect in a cellular context. For example, compounds identified as GPR119 agonists were tested in cell-based assays to measure the release of insulin and GLP-1. acs.orgacs.org For kinase inhibitors, cellular assays are used to assess the phosphorylation status of downstream substrates, confirming that the inhibitor is engaging its target within the cell. researchgate.netacs.org For instance, the antiproliferative activity of certain inhibitors is evaluated by examining the phosphorylation status of the Retinoblastoma (Rb) protein, a substrate of cyclin-dependent kinases. researchgate.net

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

SAR and SPR studies are fundamental to the optimization of lead compounds. These studies involve the systematic modification of the chemical structure to understand how these changes affect biological activity and physicochemical properties.

The biological activity of 5-(piperidinyl)pyridin-2(1H)-one derivatives is highly sensitive to the nature and position of substituents.

Pyridinone Ring Modifications: In the GPR119 agonist series, substitution at the 3- or 6-position of the pyridone ring was found to be detrimental to activity. acs.org However, small substituents at the 5-position, such as methyl or cyano groups, were tolerated, while larger groups like phenyl abolished activity. acs.orgacs.org A significant enhancement in potency was achieved by introducing a chloro group at the 5-position. acs.orgacs.org

Piperidine and its Substituents: The piperidine ring and its point of attachment to the pyridinone are critical. In the development of GPR119 agonists, replacing a methylene (B1212753) piperidine linker with various other nitrogen heterocycles generally did not improve potency. acs.org The substitution pattern on the piperidine nitrogen is also a key determinant of activity. For GPR119 agonists, a 5-chloropyrimidin-2-yl group attached to the piperidine nitrogen was found to be optimal. acs.orgacs.org

The table below illustrates the effect of substituents on the activity of GPR119 agonists.

| Compound Modification | Position | Substituent | Relative Potency | Reference |

| Pyridone Ring | 3-position | Various | Not Tolerated | acs.org |

| Pyridone Ring | 6-position | Various | Not Tolerated | acs.org |

| Pyridone Ring | 5-position | Phenyl | Abolished Activity | acs.orgacs.org |

| Pyridone Ring | 5-position | Methyl/Cyano | Tolerated | acs.orgacs.org |

| Pyridone Ring | 5-position | Chloro | ~3-fold Increase | acs.orgacs.org |

| Piperidine Linker | - | 4- or 5-membered rings | Inactive | acs.org |

| Piperidine N-substituent | - | 5-chloropyrimidine | Potent | acs.orgacs.org |

For urease inhibitors based on the pyridin-2(1H)-one scaffold, SAR studies have suggested that electron-releasing groups are important for modulating biological activity. researchgate.net

Ligand efficiency (LE) and lipophilic efficiency (LipE) are important metrics in drug discovery for assessing the quality of a compound. univie.ac.atresearchgate.netgardp.org LE relates the potency of a compound to its size (number of heavy atoms), while LipE relates potency to lipophilicity (logP or logD). gardp.org These metrics help in identifying compounds that achieve high potency without excessive size or lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. gardp.org

In the optimization of various drug candidates, including those with heterocyclic scaffolds, maintaining a good LipE profile is a key objective. researchgate.netresearchgate.netsemanticscholar.org For instance, in a series of checkpoint kinase 1 (CHK1) inhibitors, both potency and off-target effects were found to be dependent on lipophilicity and basicity. researchgate.netacs.org The analysis of LipE can provide critical insights, as demonstrated in the development of BET bromodomain inhibitors where compounds with a benzimidazole (B57391) substructure showed superior LipE. semanticscholar.org

Lead Generation and Optimization Strategies (Pre-Clinical, In Vitro)

Lead generation often begins with a high-throughput screen (HTS) of a diverse compound library. nih.gov Hits from the HTS are then subjected to hit-to-lead chemistry to improve their potency, selectivity, and drug-like properties. A common strategy is to develop a pharmacophore model based on initial hits to guide the design of new analogs. acs.orgresearchgate.net

Lead optimization is a multiparameter process that aims to balance potency with other crucial attributes such as metabolic stability, permeability, and selectivity. researchgate.netacs.org For the GPR119 agonist BMS-903452, optimization efforts focused on improving in vitro potency and identifying and addressing metabolic liabilities. acs.org Metabolite identification experiments revealed that the propyl side chain on a pyrimidine (B1678525) ring was a metabolic "soft spot," which guided further chemical modifications. acs.org

Another key aspect of lead optimization is ensuring selectivity against other related and unrelated targets to minimize the risk of off-target effects. This involves screening the lead compounds against a panel of receptors and enzymes. acs.org For example, the clinical candidate BMS-903452 was tested against a broad panel of GPCRs and enzymes and showed minimal activity, indicating a high degree of selectivity. acs.org

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.govfrontiersin.org This approach begins with the screening of low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity. nih.govresearchgate.net These initial hits serve as starting points for the development of more potent and selective drug candidates through chemical elaboration. frontiersin.org The 3-aminopyridin-2-one core, a key feature of 5-(Piperidin-2-yl)pyridin-2(1H)-one, has been identified as a valuable fragment in kinase inhibitor discovery. nih.gov

A notable example is the screening of a 3-aminopyridin-2-one based fragment library against a panel of 26 kinases. nih.gov This screening identified 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one and 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one as ligand-efficient inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy. nih.gov X-ray crystallography studies revealed that these fragments establish key interactions with a conserved lysine (B10760008) residue in the kinase active site. nih.gov The pyridinone moiety plays a crucial role in this binding, highlighting the importance of this scaffold as a foundation for developing more potent inhibitors. nih.gov

Further optimization efforts have involved the growth and linking of these initial fragment hits. frontiersin.org For instance, the combination of a 2-amino-3-(benzylamino)pyridine fragment with biaryl moieties led to the synthesis of compounds with improved affinity for the S1-S3 pocket of Beta-secretase 1 (BACE-1), a key enzyme in Alzheimer's disease. mdpi.com This demonstrates the iterative nature of FBDD, where structural insights from initial fragment binding guide the design of more complex and potent molecules. mdpi.com

| Fragment | Target Kinase(s) | Key Findings |

| 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Ligand efficient inhibitor. nih.gov |

| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1, Aurora Kinases | Ligand efficient inhibitor. nih.gov |

| 2-amino-3-(benzylamino)pyridine | BACE-1 | Initial fragment hit for BACE-1 inhibitor development. mdpi.com |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a known active compound with a structurally different scaffold while aiming to retain or improve biological activity. nih.govdtic.mil This approach is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming synthetic challenges. nih.govresearchgate.net The this compound scaffold and its analogs have been instrumental in such endeavors.

Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical and chemical properties, with the goal of enhancing potency, selectivity, or metabolic stability. researchgate.netresearchgate.net The pyridinone core itself can be considered a bioisostere of other heterocyclic systems.

In the context of G-protein-coupled receptor 119 (GPR119) agonists, a class of potential antidiabetic agents, a pyridone-containing series was discovered and optimized. acs.org This work led to the identification of BMS-903452, a potent and selective GPR119 agonist, demonstrating the successful application of the pyridinone scaffold in developing clinical candidates. acs.org

Similarly, scaffold hopping from an initial hit led to the discovery of dual inhibitors of Death-Associated Protein Related Apoptosis Inducing Protein Kinase 1 and 2 (DRAK1/2). acs.org An initial isothiazolo[5,4-b]pyridine (B1251151) derivative was evolved into a more potent thieno[2,3-b]pyridine (B153569) derivative, showcasing how minor structural changes to the core scaffold can lead to significant gains in affinity. acs.org

Another example involves the development of checkpoint kinase 1 (CHK1) inhibitors. A hybridization strategy combining a 2-aminoisoquinoline scaffold with a pyridine (B92270) scaffold led to a novel series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles with improved oral bioavailability. acs.org This highlights how combining structural elements from different scaffolds can lead to compounds with superior drug-like properties. acs.org

| Original Scaffold/Fragment | Target | Resulting Scaffold/Compound | Key Improvement |

| Isothiazolo[5,4-b]pyridine | DRAK1/2 | Thieno[2,3-b]pyridine derivative | Stronger binding affinity (Kd = 9 nM). acs.org |

| 2-aminoisoquinoline | CHK1 | 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile | Improved oral bioavailability. acs.org |

| Phenyl ring | CB2 Receptor | Spirocyclopropyl piperidine | Reduced off-target activity and improved drug-likeness. nih.gov |

Computational and Theoretical Investigations

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a ligand, such as a small molecule, might interact with a protein's binding site.

Prediction of Binding Modes and Interactions

Following a comprehensive review of available scientific literature, no specific molecular docking studies focused solely on 5-(Piperidin-2-yl)pyridin-2(1H)-one have been identified. While numerous studies perform molecular docking on various piperidine (B6355638) and pyridine (B92270) derivatives to predict their binding modes with biological targets like enzymes and receptors, data specific to this compound is not present in the reviewed literature. researchgate.netnih.govjbcpm.comdovepress.comresearchgate.net These studies on related compounds often reveal key interactions such as hydrogen bonds and hydrophobic interactions that are crucial for binding affinity. nih.gov

Molecular Dynamics (MD) Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In the context of drug discovery, MD simulations can provide detailed information about the stability of a protein-ligand complex and how their interactions change over time.

Conformational Stability and Dynamics in Solution

No published research detailing molecular dynamics simulations specifically for this compound to assess its conformational stability and dynamics in solution was found. MD simulation studies on analogous compounds, such as other piperidine derivatives, have been used to evaluate structural stability by analyzing parameters like the root-mean-square deviation (RMSD) of atomic positions over the course of the simulation. tandfonline.comsemanticscholar.orgnih.govmdpi.comrsc.org

Protein-Ligand Interaction Analysis over Time

There is currently no available literature that presents an analysis of protein-ligand interactions over time using MD simulations for the specific compound this compound. This type of analysis, when performed on other molecules, helps in understanding the dynamic nature of the binding and the stability of key interactions within the binding pocket. researchgate.nettandfonline.comsemanticscholar.orgnih.govrsc.org

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are based on the principles of quantum mechanics and are used to study the electronic structure and properties of molecules. These calculations can provide deep insights into a molecule's reactivity and its intrinsic energetic properties.

Electronic Structure Analysis and Reactivity Prediction

A thorough search of the scientific literature did not yield any specific quantum mechanical studies on this compound. Such studies on related heterocyclic compounds often involve the use of Density Functional Theory (DFT) to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. tandfonline.comresearchgate.netmdpi.comresearchgate.netresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability. researchgate.netresearchgate.net

Conformational Energy Landscapes and Tautomeric Energies

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Computational methods allow for the exploration of the conformational energy landscape, which maps the energy of a molecule as a function of its geometry. nih.govnih.gov This landscape reveals the relative stabilities of different conformations and the energy barriers that separate them. nih.gov For molecules like this compound, which possess flexible ring systems, understanding the preferred conformations is critical.

A key aspect of the conformational analysis of this compound is the investigation of tautomerism. The pyridin-2(1H)-one ring can exist in equilibrium between its keto and enol forms. semanticscholar.orgmdpi.com Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to determine the relative energies of these tautomers. semanticscholar.org The stability of each tautomer can be influenced by the solvent environment, with polar solvents often favoring the keto form. mdpi.com The interplay between conformation and tautomerism can significantly impact how the molecule interacts with its biological target. science.gov

| Tautomeric Form | Description | Relative Stability |

| Keto | The pyridinone ring exists with a carbonyl group (C=O). | Generally more stable, especially in polar solvents. mdpi.com |

| Enol | The pyridinone ring exists with a hydroxyl group (C-OH). | Can co-exist in equilibrium with the keto form. semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of novel compounds before their synthesis, thereby saving time and resources. nih.gov

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for derivatives of this compound involves several steps. First, a dataset of compounds with known biological activities is compiled. nih.gov Then, various molecular descriptors, which are numerical representations of the compounds' structural and physicochemical properties, are calculated. wisdomlib.orgmdpi.com Statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed biological activity. worldscientific.comresearchgate.net

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of atoms. acs.orgacs.org These models can provide a more detailed understanding of the structure-activity relationship by identifying regions in space where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. acs.org Successful 3D-QSAR models have been developed for various classes of compounds, including those with piperidine and pyridinone scaffolds, to predict their activities as inhibitors of various enzymes and receptors. acs.orgmdpi.comresearchgate.net

Descriptor Selection and Statistical Validation

The selection of appropriate molecular descriptors is a critical step in building a robust QSAR model. wisdomlib.orgmdpi.com These descriptors can be categorized into several types, including:

Topological descriptors: Describe the connectivity of atoms in a molecule.

Physicochemical descriptors: Include properties like logP (lipophilicity), molar refractivity, and molecular weight. wisdomlib.orgscispace.com

Electronic descriptors: Quantify the electronic properties of the molecule, such as HOMO and LUMO energies. wisdomlib.org

3D descriptors: Relate to the three-dimensional shape and surface properties of the molecule.

Once a model is built, it must be rigorously validated to ensure its predictive power. wisdomlib.org Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. mdpi.comtandfonline.com Statistical parameters such as the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² (pred_R²) are used to assess the model's quality. mdpi.comtandfonline.com

| Statistical Parameter | Description | Desired Value |

| R² | Measures the goodness of fit of the model to the training data. | > 0.7 tandfonline.com |

| q² | Measures the internal predictive ability of the model. | > 0.5 tandfonline.com |

| pred_R² | Measures the predictive ability of the model for an external test set. | > 0.5 tandfonline.com |

Theoretical Prediction of Physicochemical Properties Relevant to Biological Activity (e.g., pKa, polarity)

Computational methods can also be used to predict key physicochemical properties that influence a molecule's biological activity, such as its acid dissociation constant (pKa) and polarity. kyushu-u.ac.jpcore.ac.uk

The pKa of a molecule determines its ionization state at a given pH, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. kyushu-u.ac.jpacs.org Theoretical methods, often based on quantum mechanical calculations and continuum solvation models, can predict pKa values with reasonable accuracy. researchgate.netnih.govnih.gov For a molecule like this compound, which has both acidic and basic centers, predicting the pKa values of the piperidine nitrogen and the pyridinone ring is essential for understanding its behavior in a physiological environment. researchgate.net

Polarity, often quantified by parameters like the topological polar surface area (TPSA), is another important property that affects a molecule's ability to cross cell membranes and interact with polar or nonpolar environments. jbcpm.com Computational tools can readily calculate these properties, providing valuable insights for drug design and optimization. tandfonline.com

Advanced Analytical Characterization Techniques

High-Resolution NMR Spectroscopy for Stereochemistry and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the stereochemistry and conformational dynamics of 5-(Piperidin-2-yl)pyridin-2(1H)-one. ipb.ptresearchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information regarding the connectivity of atoms and their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental for assigning the chemical shifts of each atom within the molecule. rsc.orgacs.orgrsc.org The chemical shifts of the protons and carbons in both the piperidine (B6355638) and pyridinone rings are sensitive to their local electronic environment, which is in turn influenced by the molecule's conformation. ipb.ptresearchgate.net For instance, the orientation of the piperidine ring relative to the pyridinone ring can be deduced from the observed chemical shifts.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish through-bond and through-space correlations between nuclei. ipb.pt These experiments are crucial for unambiguously assigning all proton and carbon signals. The Nuclear Overhauser Effect (NOE), observed in NOESY or ROESY experiments, provides information about protons that are close in space, which is invaluable for determining the relative stereochemistry and preferred conformations. nih.gov

Variable temperature (VT) NMR studies can reveal the energetic barriers to conformational changes, such as the rotation around the C-C bond connecting the two rings and the chair-chair interconversion of the piperidine ring. korea.ac.kr By analyzing the changes in the NMR spectra as a function of temperature, the dynamics of these processes can be quantified. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridinone H-3 | 6.2 - 6.5 | 105 - 110 |

| Pyridinone H-4 | 7.3 - 7.6 | 140 - 145 |

| Pyridinone H-6 | 7.1 - 7.4 | 135 - 140 |

| Piperidine H-2' | 3.0 - 3.5 | 55 - 60 |

| Piperidine H-6'eq | 2.9 - 3.2 | 45 - 50 |

| Piperidine H-6'ax | 2.5 - 2.8 | 45 - 50 |

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Fragmentation Pathways and Tautomeric Differentiation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for probing its fragmentation pathways. raco.cat Under electron ionization (EI) or electrospray ionization (ESI), the molecule will fragment in a characteristic manner, providing structural information. aip.orgresearchgate.net

The fragmentation patterns can help to confirm the connectivity of the piperidine and pyridinone rings. raco.cat For example, a common fragmentation would be the cleavage of the bond between the two rings, leading to ions corresponding to the individual piperidinyl and pyridinonyl moieties. nih.gov The analysis of these fragment ions can provide further evidence for the proposed structure.

Mass spectrometry can also be used to investigate the tautomeric equilibrium between the pyridin-2(1H)-one and its 2-hydroxypyridine (B17775) form. researchgate.net Although the pyridinone form is generally favored, the presence of the hydroxypyridine tautomer can sometimes be detected in the gas phase. researchgate.net By carefully analyzing the mass spectra, it may be possible to differentiate between the two tautomers based on their distinct fragmentation patterns. researchgate.net

Table 2: Potential Fragmentation Ions in the Mass Spectrum

| m/z | Proposed Fragment |

| [M]+ | Molecular Ion |

| [M - H]+ | Loss of a hydrogen radical |

| [M - C5H10N]+ | Loss of the piperidinyl radical |

| [C6H6NO]+ | Pyridinone fragment |

| [C5H10N]+ | Piperidinyl fragment |

Note: The observed fragments and their relative abundances will depend on the ionization method and conditions.

X-ray Crystallography for Detailed Structural and Intermolecular Interaction Analysis

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for this compound in the solid state. iucr.orgmdpi.comiucr.orgnih.gov By diffracting X-rays through a single crystal of the compound, a precise map of electron density can be generated, from which the positions of all atoms (excluding hydrogens in some cases) can be determined with high accuracy. korea.ac.kracs.org

This technique allows for the unambiguous determination of bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. korea.ac.krnih.gov For this compound, X-ray crystallography can confirm the chair conformation of the piperidine ring and the relative orientation of the piperidine and pyridinone rings. iucr.orgnih.gov

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and provides a detailed picture of the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that hold the crystal together. mdpi.commdpi.com In the case of this compound, hydrogen bonding between the N-H of the piperidine, the N-H of the pyridinone, and the carbonyl oxygen is expected to play a significant role in the crystal packing. iucr.org

Table 3: Illustrative Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~12.1 |

| β (°) | ~105 |

| Key Hydrogen Bond (Å) | N(pyridinone)-H···O=C(pyridinone) ~2.8 |

Note: These are hypothetical values for illustrative purposes. Actual crystallographic data would be obtained from experimental analysis.

Vibrational Spectroscopy (IR, Raman) for Tautomeric and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to study its tautomeric and conformational properties. dntb.gov.uasci-hub.seuc.pt

The IR and Raman spectra exhibit characteristic bands corresponding to the vibrational modes of the molecule. scielo.org.za For example, the stretching vibration of the carbonyl group (C=O) in the pyridinone ring typically appears as a strong band in the IR spectrum around 1650 cm⁻¹. The N-H stretching vibrations of both the piperidine and pyridinone rings are also readily identifiable, usually in the region of 3200-3400 cm⁻¹.

These spectroscopic techniques are particularly useful for studying the tautomeric equilibrium between the pyridin-2(1H)-one and 2-hydroxypyridine forms. researchgate.net The pyridinone tautomer will show a characteristic C=O stretch, while the hydroxypyridine tautomer will exhibit an O-H stretching vibration and the absence of the C=O band. By analyzing the vibrational spectra, the dominant tautomer in a given state (solid, solution) can be determined. researchgate.net

Conformational changes can also influence the vibrational spectra. The frequencies and intensities of certain vibrational modes can be sensitive to the conformation of the piperidine ring and the relative orientation of the two rings. uc.pt

Table 4: Key Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Piperidine & Pyridinone) | 3200 - 3400 |

| C-H Stretch (Aromatic & Aliphatic) | 2800 - 3100 |

| C=O Stretch (Pyridinone) | 1640 - 1680 |

| C=C and C=N Stretch (Aromatic) | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular environment.

Circular Dichroism (CD) for Chiral Recognition and Stereochemical Assignment

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like this compound, which possesses a stereocenter at the C-2 position of the piperidine ring. CD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds. chiralabsxl.comnih.gov

The CD spectrum of an enantiomerically pure sample of this compound will exhibit characteristic Cotton effects (positive or negative peaks) that are a unique fingerprint of its stereochemistry. researchgate.net The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the chromophores within the molecule. nih.gov

CD spectroscopy can be used for chiral recognition, where the interaction of the chiral compound with other molecules can induce changes in the CD spectrum. mdpi.comnih.gov This can be useful for studying how this compound interacts with biological targets or other chiral molecules.

In conjunction with theoretical calculations, CD spectroscopy can be used to assign the absolute configuration of the stereocenter. chiralabsxl.com By comparing the experimentally measured CD spectrum with spectra predicted for the (R) and (S) enantiomers, the absolute stereochemistry can be determined. nih.gov

Table 5: Principles of Circular Dichroism in Stereochemical Analysis

| Feature | Description |

| Chirality | The C-2 of the piperidine ring is a stereocenter, leading to (R) and (S) enantiomers. |

| Chromophores | The pyridinone ring system is the primary chromophore responsible for the CD signal. |

| Cotton Effect | The sign and intensity of the Cotton effect in the CD spectrum are determined by the spatial arrangement of atoms around the stereocenter and its influence on the chromophore. |

| Exciton (B1674681) Coupling | If the molecule were to form dimers or aggregates, exciton coupling between the chromophores of adjacent molecules could lead to characteristic bisignate CD signals, providing information on the mode of aggregation. researchgate.net |

Interdisciplinary Research Perspectives

Role as Chemical Probes for Elucidating Biological Pathways

The pyridin-2(1H)-one and piperidine (B6355638) scaffolds are integral to the design of chemical probes, which are small molecules used to study and manipulate biological systems. The unique combination of these two rings in 5-(Piperidin-2-yl)pyridin-2(1H)-one suggests its potential as a valuable tool for dissecting complex biological pathways.

The 2-pyridone motif is recognized for its ability to act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. frontiersin.orgnih.gov This has been exploited in the development of chemical probes for a variety of proteins. For instance, derivatives of the 2-pyridone scaffold have been investigated as inhibitors of HIV-1 reverse transcriptase, highlighting the scaffold's utility in targeting enzymatic activity. oatext.comlookchem.comnih.gov Furthermore, the pyridone ring has been used as a bioisostere for other chemical groups, such as amides and phenols, to improve the physicochemical properties of molecules designed to interact with specific biological targets. frontiersin.orgnih.gov

The piperidine ring is a common feature in many biologically active compounds and is often incorporated into chemical probes to modulate properties such as solubility, cell permeability, and target affinity. nih.govnih.gov For example, piperidine-containing compounds have been developed as chemical probes for bromodomains, which are readers of epigenetic marks. nih.gov In one study, a bridged piperazine, a close analog of piperidine, was incorporated into a chemical probe to enhance its chemical stability, a crucial characteristic for reliable biological investigation. nih.gov

Given these precedents, this compound could be envisioned as a scaffold for developing novel chemical probes. The piperidine moiety could be functionalized to introduce reactive groups for covalent labeling of target proteins or to attach fluorophores for imaging applications. The pyridinone core, with its hydrogen bonding capabilities, could anchor the molecule within a protein's binding site. The relative orientation of the two rings provides a three-dimensional structure that could be optimized for selective interaction with a specific biological target, thereby enabling the elucidation of its function in a cellular context.

| Compound Class | Target/Application | Key Structural Feature | Reference |

| 2-Pyridone Derivatives | HIV-1 Reverse Transcriptase Inhibition | Pyridinone scaffold | oatext.comlookchem.comnih.gov |

| Piperidine/Piperazine Analogs | Bromodomain Inhibition | Bridged piperazine | nih.gov |

| Pyridylpiperazine Hybrids | Urease Inhibition | Pyridylpiperazine nucleus | nih.gov |

| Imidazo[1,5-a]pyridine-based Fluorophores | Cell Membrane Probes | Imidazo[1,5-a]pyridine scaffold | mdpi.com |

Potential Applications as Scaffold in Materials Science

While direct applications of this compound in materials science are not yet documented, the inherent properties of its constituent pyridinone and piperidine rings suggest its potential as a versatile building block for the synthesis of novel polymers and functional materials.

Pyridine-containing polymers have garnered interest for a range of applications due to the unique electronic and coordination properties of the pyridine (B92270) ring. openmedicinalchemistryjournal.com These polymers have been explored for use in areas such as catalysis, drug delivery, and as components of smart materials that respond to external stimuli. The nitrogen atom in the pyridine ring can act as a Lewis base, enabling coordination with metal ions, which can be exploited for the development of catalysts or for the capture of metal contaminants.

The 2-pyridone moiety, in particular, offers additional functionalities. The presence of both a carbonyl group and an N-H group allows for the formation of strong intermolecular hydrogen bonds. This property can be harnessed to create self-assembling materials and polymers with ordered structures and enhanced thermal stability. For example, the incorporation of 2-pyridone units into polymers has been shown to influence their macroscopic properties through hydrogen-bonding interactions.

The piperidine ring in this compound can also contribute to the properties of polymeric materials. The flexibility of the piperidine ring can impact the polymer's chain dynamics and morphology. Furthermore, the nitrogen atom of the piperidine can be quaternized to introduce positive charges, leading to the formation of polyelectrolytes with applications in areas such as water treatment and as components in ion-exchange membranes.

The bifunctional nature of this compound, with reactive sites on both the pyridinone and piperidine rings, makes it a candidate for step-growth polymerization or for grafting onto existing polymer backbones. This could lead to the creation of materials with tailored properties, such as specific thermal or mechanical characteristics, or with the ability to respond to changes in pH or temperature.

| Polymer Type | Potential Application | Key Monomer Feature |

| Pyridine-containing polymers | Catalysis, smart materials | Lewis basicity of pyridine |

| 2-Pyridone-based polymers | Self-assembling materials | Hydrogen bonding of pyridone |

| Piperidine-based polyelectrolytes | Ion-exchange membranes | Quaternizable nitrogen |

Integration with Systems Biology and Cheminformatics for Comprehensive Analysis

The integration of computational approaches such as systems biology and cheminformatics offers a powerful strategy for the comprehensive analysis of compound libraries based on the this compound scaffold. These in silico methods can accelerate the discovery of new bioactive molecules by predicting their properties, identifying potential biological targets, and rationalizing structure-activity relationships (SAR).

Cheminformatics tools can be employed to analyze the chemical space occupied by derivatives of this compound. By calculating a wide range of molecular descriptors, it is possible to assess the "drug-likeness" and "lead-likeness" of virtual compound libraries based on this scaffold. researchgate.net Techniques such as principal component analysis (PCA) can be used to visualize the chemical space and guide the design of libraries with optimal diversity and physicochemical properties. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, thereby enabling the prediction of the potency of novel derivatives. oatext.com

Systems biology approaches can provide a broader understanding of the biological effects of compounds derived from the this compound scaffold. By integrating data from high-throughput screening, genomics, proteomics, and metabolomics, it is possible to identify the biological pathways and networks that are modulated by these compounds. This holistic view can help to elucidate the mechanism of action of bioactive molecules and to predict potential off-target effects. For example, a systems biology approach could be used to analyze the cellular response to treatment with a this compound derivative, revealing changes in gene expression and protein levels that point to its molecular targets.

The combination of cheminformatics and systems biology can create a powerful feedback loop for drug discovery. Cheminformatics can guide the synthesis of focused compound libraries, and the biological data generated from screening these libraries can be fed into systems biology models to refine our understanding of their mechanism of action. This iterative process can lead to the rapid optimization of lead compounds with improved potency, selectivity, and safety profiles. While no such studies have been performed on this compound itself, the successful application of these methods to related heterocyclic scaffolds underscores their potential for the future investigation of this compound and its derivatives. nih.govresearchgate.net

| Computational Approach | Application in Drug Discovery | Relevant Scaffold | Reference |

| Cheminformatics | Analysis of chemical space, QSAR modeling | Pyridinone, Piperidine | oatext.comresearchgate.net |

| Systems Biology | Identification of biological pathways and targets | Pyridylpiperazine | nih.gov |

| Molecular Docking | Prediction of binding modes and affinities | Pyridinone | frontiersin.org |

Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 5-(Piperidin-2-yl)pyridin-2(1H)-one and its derivatives is a multi-step process that presents considerable challenges in terms of efficiency and sustainability. Current synthetic strategies often involve the separate construction of the piperidine (B6355638) and pyridinone rings, followed by their coupling. This approach can be lengthy, costly, and generate significant chemical waste. google.com

Future research in this area should prioritize the development of convergent and one-pot synthetic methodologies. hse.ru The use of green chemistry principles, such as employing environmentally benign solvents like 2-MeTHF and exploring mechanochemical approaches, could significantly reduce the environmental impact of the synthesis. researchgate.netacs.org Furthermore, the development of novel catalytic systems, including biocatalysis, could offer more efficient and selective routes to this scaffold, minimizing the need for protecting groups and reducing the number of synthetic steps. acs.org The exploration of solid-phase organic synthesis (SPOS) could also provide a more streamlined and automatable approach to generating libraries of derivatives for structure-activity relationship (SAR) studies. researchgate.net

Addressing Stereochemical Control in Complex Derivatives

The piperidine ring in this compound possesses a chiral center at the 2-position, meaning the compound can exist as two enantiomers. The stereochemistry of this center is crucial, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. researchgate.net Therefore, the development of stereoselective synthetic methods is of paramount importance.

A significant challenge lies in achieving high levels of stereocontrol during the synthesis of the piperidine fragment and its subsequent incorporation into the final molecule. Future research should focus on the application of modern asymmetric synthesis techniques, such as organocatalysis and transition-metal-catalyzed reactions, to control the stereochemistry of the piperidine ring. researchgate.net Chemo-enzymatic methods, which utilize enzymes for stereoselective transformations, also hold great promise for the synthesis of enantiopure piperidine derivatives. acs.org The development of synthetic routes that allow for the late-stage introduction of stereochemical diversity would be particularly valuable for exploring the SAR of different stereoisomers. nih.gov

Identification of Novel Biological Targets and Underexplored Mechanisms of Action

The pyridinone and piperidine scaffolds are present in a wide range of biologically active molecules, suggesting that this compound could interact with a variety of biological targets. frontiersin.orgijnrd.org The pyridinone moiety is a known hinge-binding motif for kinases and is also found in inhibitors of enzymes like reverse transcriptase and histone deacetylase (HDAC). frontiersin.orgnih.gov The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS), including those acting on G-protein coupled receptors (GPCRs) and ion channels. clinmedkaz.orgnih.gov

A key future research direction is the systematic screening of this compound and its derivatives against a broad panel of biological targets to identify novel activities. This could involve high-throughput screening campaigns against kinase panels, GPCRs, and other enzyme families. Furthermore, exploring underexplored mechanisms of action is crucial. For instance, the compound could modulate protein-protein interactions or act as an allosteric modulator of its targets. acs.org The use of chemical proteomics and other advanced techniques can help to identify the direct binding partners of this compound in a cellular context, providing valuable insights into its mechanism of action.

| Potential Biological Target Class | Examples of Known Inhibitors with Similar Scaffolds |

| Kinases (e.g., ALK, ROS1) | Crizotinib nih.gov |

| G-Protein Coupled Receptors (GPCRs) (e.g., GPR119) | BMS-903452 acs.org |

| Reverse Transcriptase | Doravirine nih.gov |

| Histone Deacetylase (HDAC) | - |

| Ion Channels | - |

Enhancing Computational Predictive Power for Complex Systems

Computational modeling plays an increasingly important role in modern drug discovery, from initial hit identification to lead optimization. For a molecule like this compound, computational tools can be leveraged to predict its physicochemical properties, potential biological activities, and metabolic fate. clinmedkaz.org

A significant challenge is the development of accurate and reliable predictive models for complex biological systems. Future research should focus on the development and application of advanced computational methods, such as machine learning and artificial intelligence, to build robust quantitative structure-activity relationship (QSAR) models. nih.gov These models can be trained on existing data for related compounds to predict the activity of new derivatives. Furthermore, molecular dynamics simulations can provide insights into the binding modes of the compound with its targets and help to rationalize SAR data. semanticscholar.org In silico prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is also crucial for the early identification of potential liabilities and for guiding the design of compounds with improved pharmacokinetic profiles. researchgate.net

Exploration of New Analytical Techniques for Dynamic Structural Insights

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is essential for understanding its interactions with biological targets. While standard analytical techniques like NMR and X-ray crystallography provide valuable static structural information, new methods are needed to probe the dynamic nature of the molecule. jst.go.jp

Future research should focus on the application of advanced analytical techniques to gain deeper insights into the compound's conformational flexibility and its interactions with its biological partners. Dynamic NMR spectroscopy, for instance, can be used to study the conformational exchange processes of the piperidine and pyridinone rings. researchgate.net Advanced mass spectrometry techniques, such as hydrogen-deuterium exchange mass spectrometry (HDX-MS), can provide information on the binding interface between the compound and its protein target. acs.org The development of novel analytical methods for studying the behavior of the compound in complex biological environments, such as living cells, will also be crucial for a complete understanding of its pharmacological effects.

| Analytical Technique | Potential Application for this compound |

| Dynamic NMR Spectroscopy | Study of conformational dynamics of the piperidine and pyridinone rings. researchgate.net |

| LC-MS/MS | Detection and quantification in biological matrices and metabolite identification. unipd.it |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for structural elucidation. acs.org |

| X-ray Crystallography | Determination of the solid-state three-dimensional structure. jst.go.jp |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Probing the binding interface with protein targets. |

Q & A

Q. What are the common synthetic routes for 5-(Piperidin-2-yl)pyridin-2(1H)-one and its derivatives?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:

- Piperidine ring formation : Cyclization of precursors like amino alcohols or amines under acidic or catalytic conditions.

- Pyridinone core assembly : Condensation reactions between ketones and ammonia derivatives, or via palladium-catalyzed cross-coupling for halogenated analogs.

- Post-synthetic modifications : Bromination or fluorination at specific positions to enhance reactivity or biological activity. Characterization via NMR and mass spectrometry is critical to confirm purity and structural integrity .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton and carbon environments, confirming substituent positions.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous determination of 3D structure and hydrogen-bonding interactions, particularly in hybrid analogs .

Advanced Research Questions

Q. How do structural modifications at specific positions of the pyridinone core influence biological activity against enzymes like DPP-4 or c-Src kinase?

- Substituent effects : Introducing electron-withdrawing groups (e.g., bromine, trifluoromethyl) at position 5 enhances binding affinity to DPP-4 by stabilizing enzyme-inhibitor interactions . For c-Src kinase, hydrophobic groups at position 3 improve inhibitory potency (e.g., IC₅₀ values <25 µM in compound 36) .

- SAR studies : Systematic variation of substituents (e.g., piperidine vs. pyrrolidine rings) reveals optimal steric and electronic profiles. Computational docking models guide these modifications by predicting binding poses .

Q. What computational strategies are employed to design pyridinone derivatives with enhanced activity against resistant HIV-1 strains?

- Structure-based design : Molecular dynamics simulations and crystallographic data (e.g., HIV-1 reverse transcriptase-pyrrolidine hybrids) identify key mutations (e.g., K103N, Y181C) and guide residue-specific modifications .

- Ligand-based optimization : QSAR models prioritize derivatives with improved logP and solubility, addressing limitations like low bioavailability. For example, fluorinated analogs show better metabolic stability .

Q. How are multi-component reactions utilized in synthesizing complex pyridinone hybrids?

- Pseudo-four-component reactions : Salicylaldehydes, malononitrile, and hydroxy-pyridinones react in one pot to form chromeno-pyridinones, leveraging p-toluenesulfonic acid as a catalyst for high regioselectivity .

- Catalytic cyclization : Pd-mediated coupling integrates heterocyclic fragments (e.g., oxadiazole rings) into the pyridinone scaffold, enabling rapid diversification for high-throughput screening .